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molecular formula C16H18N4O2 B1213428 2-Amino-4-(3,5-diacetylphenyl)imino-1,4-dihydro-1,6-dimethylpyrimidine

2-Amino-4-(3,5-diacetylphenyl)imino-1,4-dihydro-1,6-dimethylpyrimidine

Cat. No. B1213428
M. Wt: 298.34 g/mol
InChI Key: ZXIPHGZDAXPXBX-UHFFFAOYSA-N
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Patent
US06297253B1

Procedure details

A suspension of 21 g (49.3 mmole) of 2-amino-4-(3,5-diacetylphenyl)amino-1,6-dimethylpyrimidinium iodide (compound No. 2, synthesized as described in section 6.1) in 1:1 methanol/water (750 mL) at 60° C. was treated with excess 2N NaOH with cooling to maintain about 60° C. An additional 200 mL of water was added and the mixture was cooled in ice and filtered to give 14.69 g 2-amino-4-(3,5-diacetylphenyl)imino-1,4-dihydro-1,6-dimethylpyrimidine as yellow crystals, mp 219-220°.
Name
2-amino-4-(3,5-diacetylphenyl)amino-1,6-dimethylpyrimidinium iodide
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[NH2:2][C:3]1[N:8]=[C:7]([NH:9][C:10]2[CH:15]=[C:14]([C:16](=[O:18])[CH3:17])[CH:13]=[C:12]([C:19](=[O:21])[CH3:20])[CH:11]=2)[CH:6]=[C:5]([CH3:22])[N+:4]=1[CH3:23].CO.O.[OH-].[Na+]>O>[NH2:2][C:3]1[N:4]([CH3:23])[C:5]([CH3:22])=[CH:6][C:7](=[N:9][C:10]2[CH:11]=[C:12]([C:19](=[O:21])[CH3:20])[CH:13]=[C:14]([C:16](=[O:18])[CH3:17])[CH:15]=2)[N:8]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
2-amino-4-(3,5-diacetylphenyl)amino-1,6-dimethylpyrimidinium iodide
Quantity
21 g
Type
reactant
Smiles
[I-].NC1=[N+](C(=CC(=N1)NC1=CC(=CC(=C1)C(C)=O)C(C)=O)C)C
Name
Quantity
750 mL
Type
reactant
Smiles
CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in ice
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
NC=1N(C(=CC(N1)=NC1=CC(=CC(=C1)C(C)=O)C(C)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.69 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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